cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This molecule belongs to the class of cyclopropyl ketones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.2.1]octan-8-yl)methanone.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles, have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Biomass Valorization
The compound has potential applications in the valorization of biomass-derived compounds through photochemical transformations .
Synthetic Organic Chemistry
The compound is also used in synthetic organic chemistry, particularly in palladium-catalyzed reactions of aziridines .
Development of New Synthetic Methodologies
The compound is used in the development of new synthetic methodologies , including flow chemistry .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules , contributing to the development of new drugs and treatments .
Total Synthesis
The compound is used in the total synthesis of several target molecules , demonstrating its versatility and importance in chemical synthesis .
Traditional Chinese Herbal Medicine
The compound has been found in the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine . These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
Mechanism of Action
Target of Action
The compound, also known as 8-cyclopropanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . .
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with similar targets and exert similar biological effects .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways due to their wide array of biological activities .
Result of Action
Given its structural similarity to tropane alkaloids, it may exert similar biological effects .
properties
IUPAC Name |
cyclopropyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-4-5-11(7-8)13(10)12(14)9-2-3-9/h9-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOBDDZRMMGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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